![molecular formula C20H17N3O2S B2515333 N-(4-メトキシフェニル)-1-メチル-3-フェニル-1H-チエノ[2,3-c]ピラゾール-5-カルボキサミド CAS No. 478066-95-4](/img/structure/B2515333.png)

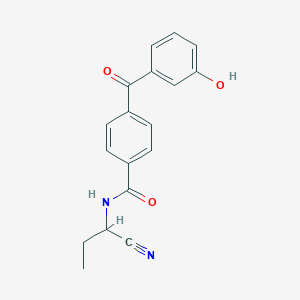

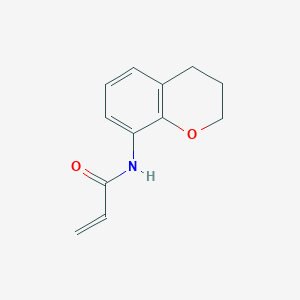

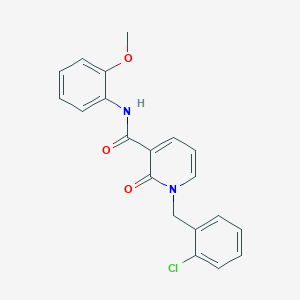

N-(4-メトキシフェニル)-1-メチル-3-フェニル-1H-チエノ[2,3-c]ピラゾール-5-カルボキサミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-methoxyphenyl)-1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C20H17N3O2S and its molecular weight is 363.44. The purity is usually 95%.

BenchChem offers high-quality N-(4-methoxyphenyl)-1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methoxyphenyl)-1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

がん治療薬

N-(4-メトキシフェニル)-1-メチル-3-フェニル-1H-チエノ[2,3-c]ピラゾール-5-カルボキサミドのようなピラゾール生体分子は、がん治療薬の設計と発見に使用されてきました 。これらは様々な種類のがんの治療に可能性を示しています。 例えば、3-(ビフェニル-2-イル)-5-(4-メトキシフェニル)-1H-ピラゾールの誘導体は、NCI-H460、SW620、OVCA、およびAGS細胞株に対して調査されてきました .

炎症治療薬

ピラゾール生体分子は、抗炎症作用も持っています 。これらは、様々な炎症性疾患の治療薬の開発に使用されてきました。

抗リーシュマニア活性

一部のヒドラジン結合ピラゾールは、強力な抗リーシュマニア活性を示してきました 。 例えば、化合物13は、標準薬であるミルテフォシンおよびアンホテリシンBデオキシコレートよりも、それぞれ174倍および2.6倍活性が高い優れた抗前鞭毛体活性を示しました .

抗マラリア活性

同じヒドラジン結合ピラゾールは、抗マラリア活性も示しています 。 化合物14と15は、それぞれ70.2%と90.4%の抑制率で、マラリア原虫バーグハイに対するより良い阻害効果を示しました .

抗ウイルス活性

ピラゾール化合物に見られる1,2,3-トリアゾール部分を基にしたヘテロ環は、抗ウイルス活性を示すいくつかの医薬用足場を開発するために利用されてきました .

抗菌活性

これらのヘテロ環は、抗菌活性も示しています 。これは、新しい抗生物質の開発に役立ちます。

抗結核活性

同じヘテロ環は、抗結核薬の開発に使用されてきました 。これは、結核との闘いにおいて可能性を示しています。

c-MET阻害剤

キノリン含有ピラゾールヘテロ環は、in vitroおよびin vivo標的モジュレーション研究の両方で、c-METの強力な阻害剤としてスクリーニングされました 。これは、c-MET経路に関連する疾患の治療薬の開発に可能性を示しています。

作用機序

Target of action

The compound contains a pyrazole ring, which is a common feature in many bioactive molecules. Pyrazole derivatives have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . .

Mode of action

The mode of action of a compound depends on its structure and the target it interacts with. Pyrazole derivatives can interact with various biological targets through different types of bonding interactions (like hydrogen bonding, hydrophobic interactions, etc.). The presence of different functional groups in the compound can also influence its mode of action .

Biochemical pathways

Again, without specific studies, it’s hard to predict the exact biochemical pathways this compound might affect. Many pyrazole derivatives are known to interfere with enzyme activities, disrupt protein-protein interactions, or modulate signal transduction pathways .

特性

IUPAC Name |

N-(4-methoxyphenyl)-1-methyl-3-phenylthieno[2,3-c]pyrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O2S/c1-23-20-16(18(22-23)13-6-4-3-5-7-13)12-17(26-20)19(24)21-14-8-10-15(25-2)11-9-14/h3-12H,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBHGFVFJGDUCIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(S2)C(=O)NC3=CC=C(C=C3)OC)C(=N1)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-ethyl-7,7-dimethyl-5-oxo-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2515252.png)

![3-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B2515265.png)

![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-cyclopentylethanone](/img/structure/B2515267.png)

![2-(naphthalen-1-yloxy)-N-[(phenylcarbamothioyl)amino]acetamide](/img/structure/B2515273.png)